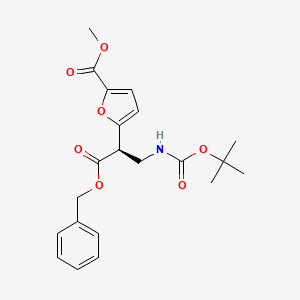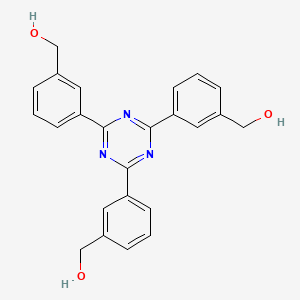
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol: is a complex organic compound characterized by a triazine core substituted with benzene rings and hydroxymethyl groups. This compound is part of the broader class of triazine derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol typically involves the nucleophilic substitution of cyanuric chloride with benzene derivatives. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions are employed.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of triazine derivatives with reduced aromaticity.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is used as a building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its triazine core is also investigated for its antitumor properties .
Industry: Industrially, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Wirkmechanismus
The mechanism of action of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can act as a scaffold, allowing for the attachment of various functional groups that modulate its activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- 4’,4’‘’,4’‘’‘’- (1,3,5-triazine-2,4,6-triyl)tris ( ( [1,1’-biphenyl]-4-amine))
- 2,4,6-三(4-氨基苯基)-1,3,5-三嗪
- PO-T2T (1,3,5-Triazine-2,4,6-triyl)tris (benzene-3,1-diyl)tris (diphenylphosphine oxide)
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Eigenschaften
Molekularformel |
C24H21N3O3 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
[3-[4,6-bis[3-(hydroxymethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C24H21N3O3/c28-13-16-4-1-7-19(10-16)22-25-23(20-8-2-5-17(11-20)14-29)27-24(26-22)21-9-3-6-18(12-21)15-30/h1-12,28-30H,13-15H2 |
InChI-Schlüssel |
NQQXMZFFORWTSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



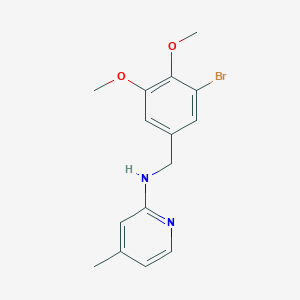
![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)
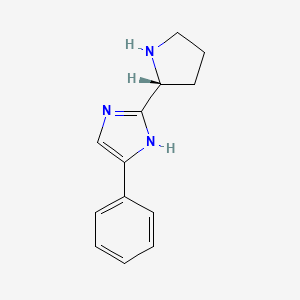




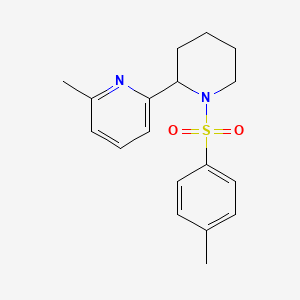

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)
